(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid
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Overview
Description
(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid is a chiral compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the aldol condensation of 2,5-hexanedione with aldehydes, followed by hydrogenation and cyclization to form the tetrahydrofuran ring . The reaction conditions often require precise control of temperature, pH, and the use of selective catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and the use of environmentally friendly solvents are also crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of (3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofuran-2-carboxylic acid
- Tetrahydrofuran-3-carboxylic acid
- 2,5-Dimethyltetrahydrofuran
Uniqueness
(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3R,5R)-5-acetyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)6-2-5(3-11-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
URPFFUDFSCAGGR-PHDIDXHHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](CO1)C(=O)O |
Canonical SMILES |
CC(=O)C1CC(CO1)C(=O)O |
Origin of Product |
United States |
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